molecular formula C9H12FN3O B1488725 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 2091223-92-4

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No. B1488725
CAS RN: 2091223-92-4
M. Wt: 197.21 g/mol
InChI Key: RSPNNABPEZSXGW-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (FTHPP) is a novel small molecule that has been the subject of numerous scientific studies. It is a heterocyclic compound belonging to the pyridazine family, which is composed of fused pyridine and pyrrole rings. FTHPP has been found to possess a wide range of biological activities and has been used in various scientific research applications.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Pyridazine derivatives, including the one , have been studied for their potential use in OLEDs. The pyrido[2,3-b]pyrazine-based materials, which are structurally similar, have shown high photoluminescence quantum efficiency (PLQY) and simple molecular structures, making them suitable for cost-effective multicolor display applications . By fine-tuning the band gap, these materials can emit a wide range of colors, which is essential for full-color displays. The compound’s potential for creating thermally activated delayed fluorescence (TADF) molecules could lead to OLEDs with high external quantum efficiencies (EQEs).

Synthesis of Heterocycles

The pyridazine core is a crucial structure in the synthesis of various heterocyclic compounds. Reactions like the aza-Diels-Alder reaction have been employed to create 6-aryl-pyridazin-3-amines with high yields under neutral conditions . This showcases the compound’s role in synthesizing biologically relevant structures, which could be pivotal in pharmaceutical research and development.

Agricultural Chemistry

Some pyridazine derivatives have demonstrated growth stimulatory activity in preliminary screenings. Their effects on germination, morphogenesis, peroxidase activity, and lignan content have been tested on plants like the common bean (Phaseolus vulgaris L.) . This suggests that the compound could be used to develop new agrochemicals that enhance crop growth and yield.

properties

IUPAC Name

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-2-4-13-9(14)5-7-6-11-3-1-8(7)12-13/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPNNABPEZSXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)N(N=C21)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 4
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 5
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 6
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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